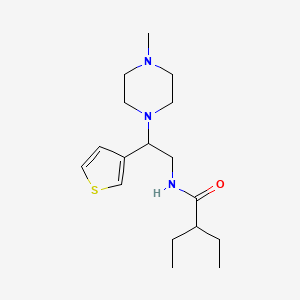

2-ethyl-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)butanamide

Description

2-ethyl-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)butanamide is a synthetic organic compound featuring a hybrid pharmacophore combining a piperazine ring, a thiophene moiety, and a butanamide backbone. Its structure is characterized by:

- Thiophene substitution: The thiophen-3-yl group enhances aromatic interactions and may influence metabolic stability compared to benzene analogs.

- Butanamide chain: The 2-ethylbutanamide moiety likely affects solubility and lipophilicity, critical for pharmacokinetic properties.

Synthetic routes for analogous compounds (e.g., benzamide derivatives with piperazine-thiophene motifs) involve condensation reactions, as evidenced by methods yielding 76% purity via recrystallization .

Properties

IUPAC Name |

2-ethyl-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H29N3OS/c1-4-14(5-2)17(21)18-12-16(15-6-11-22-13-15)20-9-7-19(3)8-10-20/h6,11,13-14,16H,4-5,7-10,12H2,1-3H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNBLBPMPTZUCHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)NCC(C1=CSC=C1)N2CCN(CC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H29N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Compound A : 2-Methoxy-N-(2-(2-(4-(4-methylpiperazin-1-yl)phenylamino)-2-oxoethylthio)benzo[d]thiazol-6-yl)benzamide

- Core differences : Replaces thiophene with a benzothiazole ring and introduces a methoxybenzamide group.

- Properties: Higher molecular weight (due to benzothiazole), 75% synthesis yield, and solid-state stability (m.p. data noted but unspecified) .

- Bioactivity implications : Benzothiazole may enhance DNA intercalation or kinase inhibition, contrasting with thiophene’s metabolic resistance.

Compound B : (E)-3-[4-(2-Methoxyphenyl)piperazino]-N-(2-methylphenyl)-2-butenamide

- Core differences : Features a butenamide (α,β-unsaturated amide) instead of butanamide and a 2-methoxyphenylpiperazine group.

- Properties : The unsaturated bond in butenamide could increase electrophilicity, affecting reactivity or toxicity. The methoxyphenyl group may enhance serotonin receptor affinity compared to 4-methylpiperazine .

Compound C : 2-ethyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]butanamide

- Core differences : Substitutes thiophene with a 5-methylindole group.

- Properties: Indole’s hydrogen-bonding capability (via NH group) may improve solubility but reduce blood-brain barrier penetration compared to thiophene. Screening data note availability in 10 mM concentrations for pharmacological assays .

Physicochemical and Pharmacokinetic Comparison

Key Research Findings

- Piperazine Derivatives : The 4-methylpiperazine group in the target compound and Compound A is associated with improved solubility and receptor-binding kinetics compared to unmethylated analogs .

- Thiophene vs. Indole : Thiophene’s sulfur atom may confer greater metabolic stability than indole’s NH group, as seen in comparative studies of heterocyclic drug candidates .

- Amide Backbones : Saturated butanamide chains (target compound, Compound C) generally exhibit better stability than α,β-unsaturated analogs (Compound B), which are prone to Michael addition reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.